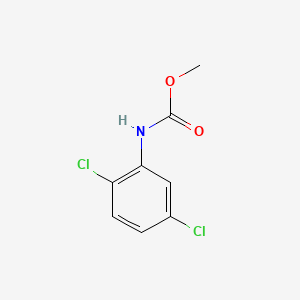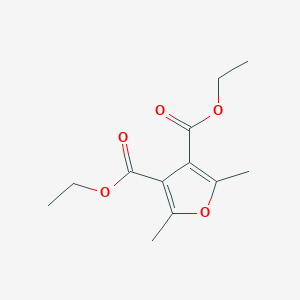![molecular formula C14H19Cl3N2O2 B11950977 N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11950977.png)
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide is a synthetic organic compound with the molecular formula C14H19Cl3N2O2 It is characterized by the presence of a tert-butylamino group, a trichloroethyl group, and a methoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with tert-butylamine and trichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Esterification: 4-methoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl 4-methoxybenzoate.
Amidation: The ester is then reacted with tert-butylamine to form the corresponding amide.
Chlorination: Finally, the amide is treated with trichloroacetyl chloride to introduce the trichloroethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzoic acid, while reduction may produce N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzylamine.
Applications De Recherche Scientifique
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.
Comparaison Avec Des Composés Similaires
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide can be compared with other similar compounds, such as:
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methoxybenzamide
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methylbenzamide
These compounds share similar structural features but differ in the position or nature of substituents on the benzamide ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H19Cl3N2O2 |
|---|---|
Poids moléculaire |
353.7 g/mol |
Nom IUPAC |
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C14H19Cl3N2O2/c1-13(2,3)19-12(14(15,16)17)18-11(20)9-5-7-10(21-4)8-6-9/h5-8,12,19H,1-4H3,(H,18,20) |
Clé InChI |
NZIGFOLZPDFIQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


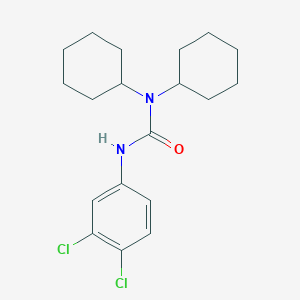

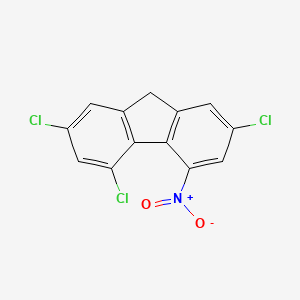
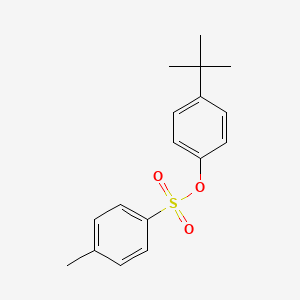

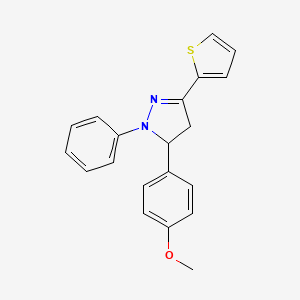
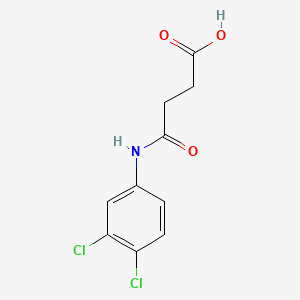

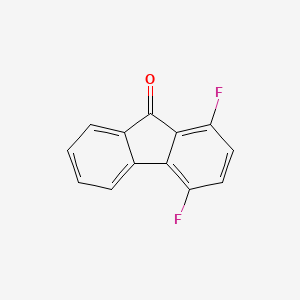


![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)
